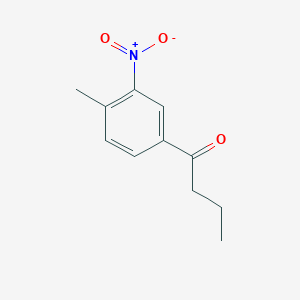

1-(4-Methyl-3-nitrophenyl)butan-1-one

Description

Contextualization within Substituted Phenyl Ketones and Butanone Derivatives

1-(4-Methyl-3-nitrophenyl)butan-1-one is a derivative of butanone, also known as methyl ethyl ketone, a common industrial solvent. wikipedia.org Butanone and its derivatives are utilized in various industrial and pharmaceutical applications. batongchemical.com For instance, they can act as solvents in the production of topical medications and are precursors to catalysts for polymerization reactions. wikipedia.orgbatongchemical.com The presence of the butanoyl group in this compound provides a flexible aliphatic chain that can influence the molecule's physical and chemical properties.

The compound also belongs to the extensive class of substituted phenyl ketones. These are aromatic ketones where the phenyl ring is functionalized with one or more substituent groups. The nature and position of these substituents significantly impact the reactivity of the carbonyl group and the aromatic ring. For example, ortho-substituted phenyl ketones have been identified as crucial structural motifs for facilitating carbon-carbon bond formation in iridium-catalyzed hydrogen borrowing processes. acs.org The substituents on the phenyl ring, in this case, a methyl and a nitro group, play a crucial role in determining the electronic and steric properties of the molecule, thereby influencing its chemical behavior.

Academic Significance and Research Directions

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential areas of academic inquiry. The nitroaromatic moiety is a key feature, as such compounds are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The nitro group can be reduced to an amino group, opening pathways to a wide array of derivatives with potential biological activities. ontosight.ai

Furthermore, substituted phenyl ketones are versatile building blocks in organic synthesis. They can undergo a variety of transformations, including nucleophilic addition to the carbonyl group and electrophilic substitution on the aromatic ring. Research into related compounds, such as pentamethylphenyl ketones, has revealed unique reactivity patterns stemming from the steric hindrance provided by the substituents. researchgate.netresearchgate.net This suggests that the substitution pattern of this compound could be systematically varied to fine-tune its chemical properties and explore novel reaction pathways.

Given that derivatives of butanone have been investigated for various biological activities, including anti-inflammatory and anticancer properties, it is plausible that this compound could serve as a scaffold for the development of new therapeutic agents. drugbank.comontosight.ai The combination of the butanone fragment with the substituted nitrophenyl ring presents a unique chemical entity that warrants further investigation for its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling in a laboratory setting and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCC(=O)C1=CC(=C(C=C1)C)N+[O-] |

| InChI Key | DEGMDWRKLPOGLE-UHFFFAOYSA-N |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-(4-methyl-3-nitrophenyl)butan-1-one |

InChI |

InChI=1S/C11H13NO3/c1-3-4-11(13)9-6-5-8(2)10(7-9)12(14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

DEGMDWRKLPOGLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies Pertaining to 1 4 Methyl 3 Nitrophenyl Butan 1 One and Analogous Structures

Established Synthetic Routes for Substituted Phenyl Butanones

Traditional methods for constructing substituted phenyl butanones often rely on robust and well-understood reaction classes, including condensation reactions to build the carbon framework and electrophilic aromatic substitution to modify the phenyl ring.

Condensation reactions are fundamental in carbon-carbon bond formation for the synthesis of ketones. The Aldol (B89426) condensation, in particular, provides a powerful route to α,β-unsaturated ketones, which can be subsequently reduced to their saturated analogs. ncert.nic.in In the context of phenyl butanones, the Claisen-Schmidt condensation, a variant of the Aldol condensation, involves the reaction of an aromatic aldehyde with a ketone or aldehyde in the presence of a base.

For instance, a general route to a phenyl butanone precursor involves the condensation of a substituted benzaldehyde (B42025) with acetone (B3395972). This reaction forms a 1-(substituted-phenyl)but-1-en-3-one intermediate. Subsequent catalytic hydrogenation of the carbon-carbon double bond yields the corresponding saturated 1-(substituted-phenyl)butan-3-one. A patented process exemplifies this approach by condensing 4-tert-alkoxy-benzaldehyde with acetone under alkaline conditions to produce 1-(4-tert-alkoxy-phenyl)but-1-en-3-one, which is then hydrogenated. google.com

Another relevant strategy is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov While often used to create more complex structures, its principles of C-C bond formation are central to the synthesis of ketone backbones.

Table 1: Examples of Condensation Reactions in Phenyl Butanone Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde | Acetone | Claisen-Schmidt Condensation | α,β-Unsaturated Phenyl Ketone | ncert.nic.in |

| 4-tert-alkoxy-benzaldehyde | Acetone | Alkaline Condensation | 1-(4-tert-alkoxy-phenyl)but-1-en-3-one | google.com |

| 2-(1-phenylvinyl)benzaldehyde | Malonates | Knoevenagel Condensation | Benzylidene malonate | nih.gov |

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. rushim.ru The synthesis of 1-(4-methyl-3-nitrophenyl)butan-1-one would logically proceed from the precursor 1-(4-methylphenyl)butan-1-one. The nitration of this precursor is governed by the directing effects of the substituents already present on the aromatic ring.

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

In the case of 1-(4-methylphenyl)butan-1-one:

The methyl group (-CH₃) at the 4-position is an activating group and is ortho, para-directing.

The butanoyl group (-COC₃H₇) at the 1-position is a deactivating group and is meta-directing.

The positions ortho to the methyl group are positions 3 and 5. The positions meta to the butanoyl group are also positions 3 and 5. Therefore, the directing effects of both groups are synergistic, strongly favoring the introduction of the nitro group at the 3- (or 5-) position. This leads to a high degree of regioselectivity in the formation of this compound. Competitive nitration experiments confirm that activating groups significantly increase the reaction rate compared to deactivating groups, ensuring the reaction proceeds efficiently. stmarys-ca.edu

Contemporary and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. These include the use of advanced catalytic systems and alternative energy sources to drive chemical transformations.

Catalysis offers a route to synthesize butanone derivatives with high atom economy and reduced waste. Hydrogen borrowing catalysis, for example, is a powerful and sustainable method for the α-alkylation of ketones. acs.org This process uses a transition-metal catalyst to reversibly abstract hydrogen from an alcohol, generating an aldehyde in situ. acs.org The aldehyde then reacts with a ketone enolate, and the catalyst returns the hydrogen to complete the cycle, forming a new C-C bond with water as the only byproduct. acs.org Iridium and cobalt complexes have been effectively used for the α-alkylation of substituted acetophenones with primary alcohols to yield higher phenyl ketones. acs.orgtandfonline.com

Other modern catalytic strategies include:

Solid Acid Catalysis: Heterogeneous catalysts like Amberlyst-15 can be used for the gram-scale synthesis of flavoring ketones through the alkylation of acetoacetic ester with benzylic alcohols, followed by decarboxylation. acs.org This method avoids corrosive liquid acids and allows for easy catalyst recovery. acs.org

Palladium Catalysis: Palladium-catalyzed reactions, such as Heck-type arylations, provide routes for the synthesis of substituted aryl ketones. researchgate.net

Table 2: Modern Catalytic Methods for Phenyl Ketone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Iridium Complex | Hydrogen Borrowing | Phenyl Ketone + Alcohol | High atom economy, avoids alkyl halides | acs.org |

| Cobalt(II) Phthalocyanine | α-Alkylation | Acetophenone (B1666503) + Primary Alcohol | Utilizes an earth-abundant metal | tandfonline.com |

| Amberlyst-15 (Solid Acid) | Alkylation-Decarboxylation | Benzylic Alcohol + Acetoacetic Ester | Heterogeneous, reusable catalyst, solvent-free | acs.org |

| Palladium Complex | Heck-type Arylation | Aryl Halide + Alkene | Forms C-C bonds with high regioselectivity | researchgate.net |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. researchgate.net This technique can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. The coupling of microwave irradiation with solvent-free conditions provides a particularly "green" chemical process. researchgate.net

Applications relevant to the synthesis of nitroaromatic ketones include:

Henry Reaction: The condensation of carbonyl compounds with nitroalkanes to form nitroalkenes is significantly accelerated under microwave irradiation, often requiring only catalytic amounts of ammonium (B1175870) acetate (B1210297) under neat (solvent-free) conditions. researchgate.net

Synthesis of Nitroketene Derivatives: Microwave irradiation has been successfully used to accelerate the vinylic substitution in the synthesis of nitroketene N,O-aminoacetals and N,N-aminals from nitroketene S,S-acetals. blucher.com.br For example, the reaction of 1,1-bis(thiomethyl)-2-nitroethylene with 2-aminophenol (B121084) in ethanol (B145695) under microwave irradiation (70W, 110°C) yields the product in 93% after only 20 minutes. blucher.com.br

The use of ultrasound in chemistry, known as sonochemistry, provides a non-conventional energy source that can enhance chemical reactivity. The physical phenomenon responsible is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. scirp.org This process can lead to a dramatic reduction in reaction times and astonishingly high increases in product yields. scirp.org

Ultrasound has been effectively utilized for the nitration of aromatic compounds. Ultrasonically assisted nitration reactions (USANR) of anilides and other aromatic compounds have been shown to proceed smoothly, affording good yields with high regioselectivity. scirp.org A key advantage is the significant reduction in reaction times; metal-catalyzed nitrations that take 6-8 hours with conventional heating can be completed in 1-2 hours under sonication. scirp.org This method represents an efficient and environmentally friendly protocol for synthesizing nitroaromatic compounds. researchgate.net

Table 3: Ultrasound-Assisted Nitration of Aromatic Compounds

| Substrate | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Anisole | NaNO₃/NaHSO₄·H₂O/wet SiO₂ | 90 | 95 | scirp.org |

| Acetanilide | NaNO₃/NaHSO₄·H₂O/wet SiO₂ | 60 | 90 | scirp.org |

| Phenol | NaNO₃/NaHSO₄·H₂O/wet SiO₂ | 120 | 85 | scirp.org |

| Benzaldehyde | NaNO₃/NaHSO₄·H₂O/wet SiO₂ | 120 | 80 | scirp.org |

Mechanochemical Synthesis Techniques (Grinding and Milling)

Mechanochemical methods, which utilize mechanical force to induce chemical reactions, offer a solvent-free and often more efficient alternative to traditional solution-phase synthesis. The synthesis of aromatic ketones, analogous to this compound, can be effectively achieved through mechanochemical Friedel-Crafts acylation. This technique involves the ball-milling of a substituted aromatic compound with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of structures analogous to this compound, a suitable starting material would be 1-methyl-2-nitrobenzene. The acylation would be carried out using butanoyl chloride or butyric anhydride (B1165640) as the acylating agent. The reaction parameters, including milling time, frequency, and the ratio of reactants and catalyst, are crucial for optimizing the yield of the desired product. Research on the mechanochemical acylation of various aromatic hydrocarbons has demonstrated that these reactions can often be completed in shorter times and with higher yields compared to conventional methods. msu.educhemijournal.comorganic-chemistry.orgorganic-chemistry.org

A typical experimental setup would involve charging a milling vessel with the aromatic substrate, the acylating agent, and the Lewis acid. The vessel is then subjected to high-energy ball milling for a specified period. The solid-state nature of the reaction minimizes waste and can lead to different product selectivities compared to solution-based syntheses.

Table 1: Mechanochemical Friedel-Crafts Acylation of Aromatic Compounds

| Aromatic Substrate | Acylating Agent | Catalyst | Milling Time | Yield (%) | Reference |

| Toluene | Acetic Anhydride | AlCl₃ | 1-2 h | High | msu.edu |

| o-Xylene | Phthalic Anhydride | AlCl₃ | 2 h | 79 | chemijournal.com |

| Naphthalene | Acetic Anhydride | AlCl₃ | 1-2 h | High | msu.edu |

Solvent-Free and Aqueous Reaction Media

The development of synthetic methods that eliminate or replace hazardous organic solvents is a key goal in green chemistry. For the synthesis of this compound and its analogs, solvent-free and aqueous reaction media present viable alternatives.

Solvent-Free Synthesis:

Solvent-free Friedel-Crafts acylation can be performed by heating a mixture of the aromatic substrate, acylating agent, and a solid acid catalyst. chemijournal.com For instance, the acylation of toluene, a structural relative of the starting material for the target compound, has been successfully carried out under solvent-free conditions using solid acid catalysts. chemijournal.com The reaction of 1-methyl-2-nitrobenzene with butanoyl chloride in the presence of a catalyst like zinc oxide or a supported acid could potentially yield this compound. Microwave irradiation is another technique that can be employed to accelerate solvent-free reactions. sapub.org

Aqueous Reaction Media:

Synthetic Transformations Utilizing this compound as a Precursor

The structure of this compound contains several reactive sites—the carbonyl group, the nitro group, and the butanone backbone—making it a versatile intermediate for the synthesis of a variety of derivatives.

Derivatization Reactions at the Carbonyl Moiety

The carbonyl group is a hub of reactivity, allowing for a wide range of transformations.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-methyl-3-nitrophenyl)butan-1-ol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the nitro group. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgwikipedia.orglumenlearning.commasterorganicchemistry.comyoutube.com By reacting this compound with a phosphorus ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(4-methyl-3-nitrophenyl)-1-butene.

Grignard Reaction: The addition of Grignard reagents (RMgX) to the carbonyl group is a classic method for forming carbon-carbon bonds and producing tertiary alcohols. mnstate.edumasterorganicchemistry.comlibretexts.orgyoutube.com For instance, reacting the title compound with methylmagnesium bromide would yield 2-(4-methyl-3-nitrophenyl)pentan-2-ol after acidic workup.

Aldol Condensation: Under basic or acidic conditions, the carbonyl group can participate in aldol condensation reactions. wikipedia.orgmagritek.commasterorganicchemistry.comyoutube.comresearchgate.net As an electrophile, it can react with an enolate to form a β-hydroxy ketone.

Table 2: Potential Derivatization Reactions at the Carbonyl Moiety

| Reaction | Reagent(s) | Product Type |

| Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | R'MgBr, then H₃O⁺ | Tertiary Alcohol |

| Aldol Addition | Enolate | β-Hydroxy Ketone |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into several other functionalities, significantly altering the electronic properties of the aromatic ring.

Reduction to an Amine: The most common transformation of an aromatic nitro group is its reduction to an amine. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.govjsynthchem.commsu.edu This can be achieved using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl), catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or iron (Fe) in acidic media. masterorganicchemistry.com The resulting 1-(3-amino-4-methylphenyl)butan-1-one is a key intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals. The chemoselective reduction of the nitro group in the presence of a carbonyl group is well-documented for related compounds like 3'-nitroacetophenone. masterorganicchemistry.com

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso derivative. wikipedia.org

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Product | Conditions | Reference |

| Sn / HCl | Amine | Acidic | masterorganicchemistry.com |

| H₂ / Pd/C | Amine | Neutral | masterorganicchemistry.com |

| Fe / HCl | Amine | Acidic | masterorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine | Aqueous | wikipedia.org |

Modifications of the Butanone Backbone

The butanone side chain offers further opportunities for functionalization, primarily at the α-carbon (the carbon atom adjacent to the carbonyl group).

Alpha-Halogenation: In the presence of an acid or base catalyst, the α-position of the ketone can be halogenated with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). youtube.comnih.govlibretexts.orglibretexts.org This reaction proceeds through an enol or enolate intermediate. The resulting α-halo ketone is a valuable precursor for nucleophilic substitution reactions.

Aldol Condensation (as a Nucleophile): Under basic conditions, the α-protons of the butanone chain are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in an aldol condensation with another carbonyl compound, leading to the formation of a new carbon-carbon bond. wikipedia.orgmagritek.commasterorganicchemistry.comyoutube.comresearchgate.net

Chemical Reactivity and Mechanistic Insights of 1 4 Methyl 3 Nitrophenyl Butan 1 One

Reactivity of the Nitro-Substituted Aromatic Ring

The presence of a nitro group profoundly influences the chemical behavior of the aromatic ring, primarily through its strong electron-withdrawing nature. This effect significantly impacts the ring's reactivity towards both electrophilic and nucleophilic reagents.

Electron-Withdrawing Effects and Electrophilic Aromatic Substitution Patterns

The nitro group is a powerful electron-withdrawing group, a consequence of the high electronegativity of its nitrogen and oxygen atoms. vaia.com This property deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the benzene (B151609) ring, making it less attractive to incoming electrophiles. libretexts.orgmsu.edunumberanalytics.com The deactivation is so pronounced that a nitro substituent can decrease the ring's reactivity by a factor of roughly a million compared to unsubstituted benzene. libretexts.orgmsu.edu

The electron withdrawal occurs through both inductive and resonance effects. vaia.comminia.edu.eg Inductively, the positively charged nitrogen atom pulls electron density from the ring. youtube.com Through resonance, the nitro group delocalizes the ring's π-electrons, creating partial positive charges at the ortho and para positions relative to the nitro group. youtube.comtestbook.comrsc.org

This distribution of positive charge directs incoming electrophiles to the meta position, which is less deactivated than the ortho and para positions. youtube.comtestbook.com Therefore, in 1-(4-methyl-3-nitrophenyl)butan-1-one, any further electrophilic substitution would be expected to occur at the position meta to the nitro group. The methyl group, being an activating group, also directs incoming electrophiles to its ortho and para positions. The directing effects of the existing substituents are therefore cooperative in this molecule.

| Feature | Description |

| Substituent | Nitro group (-NO2) |

| Effect on Ring | Deactivating |

| Mechanism | Inductive and Resonance Electron Withdrawal vaia.comminia.edu.eg |

| Directing Influence | Meta-directing youtube.comtestbook.com |

| Relative Reactivity | Significantly lower than benzene libretexts.orgmsu.edu |

Reduction Chemistry of the Nitro Group

The nitro group in aromatic compounds can be readily reduced to an amino group (-NH2) using various reducing agents. This transformation is a cornerstone of synthetic organic chemistry, providing a route to aromatic amines. numberanalytics.comnih.gov Common methods for the reduction of nitroarenes include catalytic hydrogenation (using H2 gas with catalysts like Pd, Pt, or Ni), and metal-acid combinations (such as Sn/HCl, Fe/HCl, or Zn/HCl). rsc.orgmsu.edu More modern and milder methods involve reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or silyl (B83357) hydrides. rsc.orgnih.govorganic-chemistry.org

The reduction of this compound would yield 1-(3-amino-4-methylphenyl)butan-1-one. This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. rsc.org The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups, such as the carbonyl group, are present. However, many reduction methods for nitro groups are selective and will not affect a ketone. organic-chemistry.orgsemanticscholar.org

| Reducing System | Product |

| Catalytic Hydrogenation (H2/Pd) | 1-(3-amino-4-methylphenyl)butan-1-one |

| Metal/Acid (e.g., Fe/HCl) | 1-(3-amino-4-methylphenyl)butan-1-one |

| Sodium Borohydride (with catalyst) | 1-(3-amino-4-methylphenyl)butan-1-one nih.gov |

Nucleophilic Attack on the Aromatic System

While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophiles, it activates it for nucleophilic aromatic substitution (SNAr). numberanalytics.commsu.edu The nitro group strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the addition of a nucleophile. numberanalytics.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group.

In this compound, there isn't a typical leaving group like a halogen on the ring. However, the principles of nucleophilic attack still apply. Nucleophilic addition can occur at positions ortho and para to the nitro group. d-nb.infoacs.orgnih.gov While substitution of a hydrogen atom (SNArH) is less common than substitution of a halogen, it can occur under specific conditions, often requiring an oxidizing agent to remove the hydride ion. researchgate.netresearchgate.net

Reactivity of the Butanone Carbonyl Moiety

The butanone side chain introduces a carbonyl group, a site of significant chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. fiveable.memasterorganicchemistry.com

Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The carbonyl group of this compound can participate in various condensation reactions. Ketones are generally less reactive in nucleophilic additions than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups, which reduces the electrophilicity of the carbonyl carbon. ncert.nic.inreddit.comstackexchange.com

Aldol Condensation : This reaction involves the nucleophilic addition of an enolate to a carbonyl group. fiveable.me this compound can act as both the enolate precursor (by deprotonation at the α-carbon of the butanone chain) and the electrophile. Self-condensation would lead to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. ncert.nic.in

Knoevenagel Condensation : This is a modification of the aldol condensation where the nucleophile is generated from an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group). sigmaaldrich.compearson.comwikipedia.org this compound would act as the electrophilic carbonyl component in this reaction. The reaction is typically catalyzed by a weak base, such as an amine. fiveable.mewikipedia.orgjove.com

| Reaction | Role of this compound | Potential Product Type |

| Aldol Self-Condensation | Both Enolate Precursor and Electrophile | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Electrophile | α,β-Unsaturated Compound sigmaaldrich.com |

Enolate Chemistry and Intramolecular Cyclizations

The formation of an enolate from the butanone moiety is a key step in many of its reactions. fiveable.memasterorganicchemistry.com The α-protons of the butanone chain are acidic and can be removed by a base. masterorganicchemistry.com The resulting enolate is a potent nucleophile and can react with various electrophiles.

While this compound itself does not have the functionality for a simple intramolecular cyclization, its derivatives could undergo such reactions. For instance, if another functional group were introduced onto the molecule, an intramolecular reaction could be possible. Intramolecular reactions, such as the intramolecular aldol condensation, are often favored over their intermolecular counterparts, especially for the formation of stable five- or six-membered rings. fiveable.memnstate.edulibretexts.org The formation of an enolate, followed by an intramolecular nucleophilic attack on another part of the molecule, is a common strategy for ring formation in organic synthesis. researchgate.net

Oxidation and Reduction of the Ketone Functionality

The ketone functional group in this compound is a key site for synthetic transformations, allowing for both oxidation and reduction reactions to yield a variety of products.

Oxidation:

The ketone can undergo oxidation, most notably through the Baeyer-Villiger oxidation, which converts the ketone into an ester. frontiersin.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides. frontiersin.orgmdpi.com The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. The order of migratory aptitude is typically tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are the 4-methyl-3-nitrophenyl group and the propyl group. Based on the established migratory aptitudes, the aryl group has a higher migratory preference than the primary alkyl (propyl) group. lscollege.ac.in Therefore, the Baeyer-Villiger oxidation is expected to yield predominantly 4-methyl-3-nitrophenyl propanoate. The presence of the electron-withdrawing nitro group on the aromatic ring would decrease its migratory aptitude compared to an unsubstituted phenyl ring. masterorganicchemistry.com

| Oxidation Reaction | Reagent | Expected Major Product |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | 4-methyl-3-nitrophenyl propanoate |

Reduction:

The ketone functionality can be reduced to either a secondary alcohol or completely to a methylene group (an alkane), depending on the reagents and reaction conditions employed.

Reduction to an Alcohol: The reduction of the ketone to a secondary alcohol, 1-(4-methyl-3-nitrophenyl)butan-1-ol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts like Raney nickel, palladium, or platinum can also be employed, though this may also reduce the nitro group. masterorganicchemistry.com

Reduction to an Alkane: Complete reduction of the carbonyl group to a methylene group (CH₂) to form 1-butyl-4-methyl-3-nitrobenzene can be accomplished through several methods, most notably the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). researchgate.netwikipedia.org These strongly acidic conditions make it unsuitable for substrates that are sensitive to acid. wikipedia.org

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgwikipedia.org The reaction proceeds under basic conditions and is therefore suitable for substrates that are sensitive to acid but stable in the presence of strong bases. masterorganicchemistry.com

| Reduction Reaction | Reagents | Expected Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(4-methyl-3-nitrophenyl)butan-1-ol |

| Clemmensen Reduction | Zn(Hg), HCl | 1-butyl-4-methyl-3-nitrobenzene |

| Wolff-Kishner Reduction | N₂H₄, KOH, ethylene glycol | 1-butyl-4-methyl-3-nitrobenzene |

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions provides insight into the formation of products and potential byproducts. While specific experimental studies on this compound are limited, the mechanisms for these well-established reactions can be applied.

The reactions involving this compound proceed through several key intermediates.

Baeyer-Villiger Oxidation: The mechanism of the Baeyer-Villiger oxidation involves the initial nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate . wikipedia.org This intermediate then undergoes a concerted rearrangement where the migrating group (the 4-methyl-3-nitrophenyl group) moves from the carbon to the adjacent oxygen, with the simultaneous cleavage of the O-O bond of the peroxide.

Wolff-Kishner Reduction: The Wolff-Kishner reduction begins with the formation of a hydrazone from the reaction of the ketone with hydrazine. wikipedia.org Deprotonation of the hydrazone by the strong base yields a hydrazone anion . This is followed by a tautomerization to form a diimide anion , which then collapses with the loss of nitrogen gas (N₂) to produce a carbanion . wikipedia.orglscollege.ac.in This carbanion is then protonated by the solvent to give the final alkane product. wikipedia.org

Clemmensen Reduction: The mechanism of the Clemmensen reduction is less well-defined due to its heterogeneous nature, occurring on the surface of the zinc amalgam. wikipedia.org However, it is generally believed to involve organozinc intermediates and possibly radical anions or zinc carbenoids. wikipedia.org It is thought that the reaction does not proceed through an alcohol intermediate, as alcohols are generally unreactive under Clemmensen conditions. wikipedia.org

| Reaction | Key Intermediates |

|---|---|

| Baeyer-Villiger Oxidation | Criegee intermediate |

| Wolff-Kishner Reduction | Hydrazone, Hydrazone anion, Diimide anion, Carbanion |

| Clemmensen Reduction | Organozinc intermediates, Radical anions, Zinc carbenoids |

| Nitro Group Reduction | Nitroso derivative, Hydroxylamine derivative |

Baeyer-Villiger Oxidation: Computational studies on the Baeyer-Villiger reaction of other ketones, such as propanone and cyclohexanone, have been performed. The rate-determining step is believed to be the concerted migration of a substituent in the Criegee intermediate. wikipedia.org The transition state for this step involves the simultaneous breaking of the C-C bond of the migrating group and the O-O bond, and the formation of a new C-O bond. The geometry of this transition state is influenced by stereoelectronic effects, requiring the migrating group to be anti-periplanar to the O-O bond to allow for optimal orbital overlap. wikipedia.orglscollege.ac.in

Wolff-Kishner Reduction: Theoretical studies on the Wolff-Kishner reduction of acetone (B3395972) and acetophenone (B1666503) have provided insights into the reaction's transition states. nih.gov The rate-determining step is suggested to be the deprotonation of the hydrazone to form the hydrazone anion. lscollege.ac.in For aryl ketones like acetophenone, the subsequent steps from the diimine intermediate may involve the formation of a distinct carbanion intermediate, which then undergoes protonation. nih.gov The transition state leading to the carbanion would involve the extrusion of the nitrogen molecule.

The choice of catalyst and the pH of the reaction medium can significantly influence the outcome of reactions involving this compound.

Catalysis:

In the Baeyer-Villiger oxidation , the reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the peroxyacid.

The Clemmensen reduction is a heterogeneous catalytic process occurring on the surface of the zinc amalgam. wikipedia.org

The Wolff-Kishner reduction is base-catalyzed, with the alkoxide base playing a crucial role in the deprotonation steps of the mechanism. lscollege.ac.in The choice of cation in the alkoxide and the presence of agents like crown ethers can affect the reaction rate by influencing the reactivity of the hydrazone anion. lscollege.ac.in

Influence of pH: The pH of the reaction medium is a critical factor that dictates which reaction pathway is favored.

Acidic Conditions: The Clemmensen reduction requires strongly acidic conditions (concentrated HCl) to proceed. wikipedia.org Under these conditions, functional groups that are sensitive to acid may undergo unwanted side reactions. For this compound, the nitro group is generally stable under these conditions.

Basic Conditions: The Wolff-Kishner reduction is performed under strongly basic conditions. wikipedia.org This makes it a complementary method to the Clemmensen reduction for substrates that are unstable in acid.

The reduction of nitro groups can also be pH-dependent. For example, studies on the reduction of nitroalkenes have shown that acidic conditions can favor the reduction of the nitro group, while neutral conditions may favor the reduction of the carbon-carbon double bond. mdpi.comnih.gov While this compound does not have a C=C bond conjugated to the nitro group, this highlights the general principle that pH can control the chemoselectivity of reductions in molecules with multiple reducible functional groups.

Computational and Theoretical Investigations of 1 4 Methyl 3 Nitrophenyl Butan 1 One

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a detailed picture of its characteristics at the atomic level.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of a molecule. For a flexible molecule like 1-(4-methyl-3-nitrophenyl)butan-1-one, which possesses a rotatable butyl chain, conformational analysis is crucial. This analysis involves identifying various low-energy conformers and determining their relative stabilities.

The structure is optimized by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not available, DFT calculations can provide reliable predictions. For instance, calculations on similar aromatic ketones reveal expected bond lengths and angles.

Below is a table of predicted geometric parameters for the lowest energy conformer of this compound, based on DFT calculations performed on analogous structures.

| Predicted Geometric Parameters for this compound | |

|---|---|

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| N-O (nitro) Bond Length | ~1.25 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| C-C (phenyl-keto) Bond Angle | ~120° |

| O-C-C (keto) Bond Angle | ~121° |

| C-C-C-C (butyl chain) Dihedral Angle | Varies with conformation (e.g., ~180° for anti) |

Note: These values are representative and derived from computational studies on structurally similar nitrophenyl ketones.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

In this compound, the electron-withdrawing nitro group (NO₂) and the electron-donating methyl group (CH₃) significantly influence the electronic distribution. DFT calculations on related compounds, such as 4-nitrophenylisocyanate, show that the HOMO and LUMO are primarily localized over the aromatic ring and the nitro group. nanobioletters.com The HOMO-LUMO energy gap for 4-nitrophenylisocyanate was calculated to be 4.516 eV. nanobioletters.com A similar range would be expected for the title compound, indicating a stable but reactive molecule. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, blue) and nucleophilic (negative potential, red) sites. For this molecule, the oxygen atoms of the nitro and carbonyl groups would exhibit a strong negative potential, making them susceptible to electrophilic attack. nanobioletters.com

| Predicted Frontier Molecular Orbital Properties (Illustrative) | |

|---|---|

| Property | Predicted Value (eV) |

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~4.5 |

Note: These values are illustrative, based on data from analogous compounds like 4-nitrophenylisocyanate. nanobioletters.com

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. These theoretical frequencies can be correlated with experimental spectra to aid in structural characterization.

For this compound, key vibrational modes include:

C=O stretch: A strong absorption expected in the IR spectrum, typically around 1680-1700 cm⁻¹.

NO₂ asymmetric and symmetric stretches: Strong absorptions typically found near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹ from the methyl and butyl groups.

Computational models, such as those using the B3LYP functional, can predict these frequencies with good accuracy, although a scaling factor is often applied to correct for anharmonicity and basis set limitations.

| Predicted Key Vibrational Frequencies (cm⁻¹) | ||

|---|---|---|

| Vibrational Mode | Functional Group | Predicted Frequency Range |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Butyl & Methyl | 2850 - 2980 |

| C=O Stretch | Ketone | 1680 - 1700 |

| C=C Stretch | Phenyl Ring | 1450 - 1610 |

| NO₂ Asymmetric Stretch | Nitro Group | 1520 - 1560 |

| NO₂ Symmetric Stretch | Nitro Group | 1340 - 1370 |

Advanced Computational Approaches

Beyond static models, advanced computational techniques like molecular dynamics and kinetic modeling can simulate the behavior of molecules over time and during chemical reactions.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique allows for the study of the dynamic behavior of this compound, such as its conformational flexibility and interactions with its environment (e.g., a solvent). researchgate.net

An MD simulation would involve placing the molecule in a simulation box, often filled with solvent molecules like water or an organic solvent, and calculating the forces between all atoms using a classical force field. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer.

From these simulations, one can analyze:

Conformational landscape: How the butyl chain flexes and rotates over time, and the probabilities of occupying different conformational states.

Solvation structure: How solvent molecules arrange around the solute, particularly around the polar nitro and carbonyl groups. Radial distribution functions can be calculated to understand these interactions. researchgate.net

Transport properties: Diffusion coefficients can be calculated to understand how the molecule moves through a medium. researchgate.net

MD simulations provide a bridge between the static picture from quantum mechanics and the macroscopic behavior of the compound in a realistic environment.

For this compound, a potential reaction of interest could be the reduction of the nitro group, a common transformation for nitroaromatic compounds. Theoretical modeling could elucidate the multi-step mechanism of this reduction.

The process would involve:

Optimizing Geometries: Calculating the stable structures of the reactant, all intermediates, transition states, and the final product.

Calculating Energies: Determining the electronic energies of each species.

Frequency Calculations: Confirming transition states (which have exactly one imaginary frequency) and calculating zero-point vibrational energies and thermal corrections to obtain Gibbs free energies.

This data allows for the construction of a reaction energy profile, which maps the energy changes throughout the reaction, highlighting the rate-determining step.

| Hypothetical Reaction Profile for Nitro Group Reduction (Illustrative) | |

|---|---|

| Reaction Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactant (R-NO₂) | 0.0 |

| Transition State 1 (TS1) | +25.0 |

| Intermediate 1 (R-NO) | -10.0 |

| Transition State 2 (TS2) | +15.0 |

| Intermediate 2 (R-NHOH) | -30.0 |

| Product (R-NH₂) | -60.0 |

Note: This table represents a hypothetical energy profile for a plausible reaction pathway to illustrate the type of data generated from kinetic modeling. Actual values would require specific DFT calculations.

Advanced Analytical Methodologies for Characterization of 1 4 Methyl 3 Nitrophenyl Butan 1 One

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the analysis of 1-(4-Methyl-3-nitrophenyl)butan-1-one, single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within the crystal lattice. This technique is fundamental for resolving structural ambiguities, such as identifying polymorphic forms of the compound.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are recorded and analyzed to produce a three-dimensional electron density map of the crystal. From this map, the precise position of each atom can be determined, allowing for the elucidation of bond lengths, bond angles, and torsion angles.

Key crystallographic parameters obtained from XRD analysis are crucial for understanding the compound's solid-state properties. These parameters include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information provides insights into the packing efficiency and intermolecular interactions within the crystal, which can influence physical properties such as melting point and solubility. Computational tools, such as SHELXL, are often used for the refinement of the crystal structure, with the quality of the final structure typically indicated by an R-factor of less than 0.05.

| Crystallographic Parameter | Description |

| Crystal System | A classification of crystals based on their axial systems. |

| Space Group | The symmetry group of the configuration in space. |

| a, b, c (Å) | The lengths of the edges of the unit cell. |

| α, β, γ (°) | The angles between the edges of the unit cell. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | The density of the material calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Separation Techniques

Chromatography is an essential analytical method for the separation, identification, and quantification of chemical compounds. For a substance like this compound, various chromatographic techniques can be employed to ensure its purity and stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. In the case of this compound, reversed-phase HPLC is a common approach. This method utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of acetonitrile (B52724) and water, the retention time of the compound can be optimized to achieve good separation from any impurities. Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.2 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For this compound, GC can be used to assess its purity and identify any volatile impurities. The compound is first vaporized and then carried by an inert gas (the mobile phase), such as helium, through a column containing the stationary phase.

The choice of column is critical for achieving good separation. A common choice for a wide range of organic compounds is a DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the components of the sample exit the column at different times, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly useful as it provides structural information about the separated components, aiding in their identification.

| GC Parameter | Typical Conditions |

| Column | DB-5 |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. It is a valuable tool for the qualitative and semi-quantitative analysis of this compound. The stationary phase is typically a uniform layer of silica (B1680970) gel on a glass or aluminum plate.

A small amount of the sample is applied to the plate, which is then placed in a sealed chamber containing a suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. After the separation, the plate is removed, dried, and the separated spots are visualized, often under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification.

| HPTLC Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate mixture |

| Chamber | Saturated |

| Detection | UV light (254 nm and/or 366 nm) |

| Application | Bandwise application using an automated applicator |

Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block

As a synthetic building block, the compound offers multiple reactive sites that can be addressed selectively to construct intricate molecular architectures. Its utility spans the creation of heterocyclic systems and its use as an intermediate in multi-step syntheses.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry and pharmacology. The structure of 1-(4-Methyl-3-nitrophenyl)butan-1-one is well-suited for constructing such rings. The ketone carbonyl group and the activated aromatic ring are key features that facilitate cyclization reactions.

A significant application is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of five-membered heterocyclic compounds with a wide spectrum of biological activities. nih.gov While direct synthesis using this compound is not extensively documented, its chemical analogues serve as established precursors. For instance, related nitro-ketones can first be converted into 1,3-diketones. These diketones then undergo condensation reactions with hydrazine (B178648) derivatives to yield highly substituted triaryl pyrazoles. nih.gov The reaction pathway leverages the reactivity of the ketone to build the necessary backbone for cyclization.

The general process for synthesizing pyrazoles from a ketone precursor involves several key steps, as illustrated in the following table which details the synthesis of pyrazole derivatives from a structurally similar compound. nih.gov

| Reaction Step | Intermediate/Product | Typical Yield (%) |

|---|---|---|

| Nitration of Phenylbutanone Precursor | Nitrophenylbutanone Derivative | 61% |

| Diketone Formation | 1,3-Diketone Intermediate | 74% |

| Cyclization with Hydrazine | Triaryl Pyrazole Product | 68% |

The flexibility of the nitro group in various chemical manipulations further expands its utility as a precursor for a wide range of N-heterocycles. rsc.org

In the multi-step synthesis of complex organic molecules, intermediates that offer multiple points for modification are highly valuable. This compound serves this role effectively. Its primary utility as an intermediate stems from the reactivity of the nitro group. ontosight.ai The nitro group can be chemically reduced to form a primary amine (-NH2). ontosight.ai This transformation is fundamental, as the resulting aniline (B41778) derivative opens up a vast array of subsequent reactions, including diazotization, amide couplings, and the formation of other nitrogen-containing functional groups.

This versatility makes the compound a useful starting point for producing pharmaceuticals, agrochemicals, and dyes. ontosight.ai While its direct application in the total synthesis of a specific natural product is not prominently reported, similar structures are known intermediates. For example, 1-(4-hydroxyphenyl)-butan-3-one, known as raspberry ketone, is a valuable natural flavoring, and its synthesis involves intermediates with a phenyl-butanone core structure. google.com The ability to selectively modify the functional groups of this compound makes it a valuable fragment for building the carbon skeleton of larger, biologically active molecules.

Contributions to Catalyst Development

The development of novel catalysts is crucial for advancing chemical synthesis. While there is limited direct research showcasing this compound in catalyst development, its structure holds potential for such applications. After the reduction of its nitro group to an amine, the resulting aminophenylbutanone could serve as a scaffold for designing new ligands for transition-metal catalysts. The amine group could be further functionalized to create bidentate or tridentate ligands capable of coordinating with metal centers. Such catalysts are instrumental in facilitating a wide range of organic transformations with high efficiency and selectivity.

Utility in Photolabile Protecting Group Chemistry

Photolabile protecting groups (PPGs), or "caging groups," are chemical moieties that can be removed by light, offering precise spatial and temporal control over the release of a protected molecule. wikipedia.org This technique is particularly useful in biology and materials science. nih.gov The 2-nitrobenzyl group is one of the most common and widely used PPGs. researchgate.net

The structure of this compound contains the core features of a 2-nitrobenzyl-based protecting group. The butanoyl chain is positioned ortho to the nitro group on the aromatic ring. Upon irradiation with UV light (typically around 320-365 nm), the molecule can undergo an intramolecular hydrogen abstraction by one of the oxygen atoms of the excited nitro group from the benzylic carbon. thieme-connect.de This photochemical process, known as a Norrish Type II reaction, leads to a rearrangement and ultimately cleaves the bond connecting the aromatic ring to the butanoyl group. wikipedia.org This releases the protected functional group, in this case, a butanoic acid derivative, and produces a 2-nitrosotoluene (B1195946) byproduct. thieme-connect.de This inherent photosensitivity makes the compound and its derivatives potential candidates for applications where light-triggered release of a substrate is desired.

Exploration in Novel Material Development

The search for new materials with enhanced properties is a driving force in materials science. Aromatic compounds containing nitro groups are sometimes incorporated as monomers into polymers to develop materials with specific characteristics. Research has indicated that incorporating compounds similar to this compound into polymer matrices can improve properties such as thermal stability and mechanical performance.

The rigid aromatic ring can enhance the thermal resistance of the polymer backbone. Furthermore, after the chemical reduction of the nitro group to an amine, the resulting monomer can be used in the synthesis of high-performance polymers like polyamides or polyimides. These polymers are known for their excellent thermal stability and mechanical strength. The presence of such functionalized aromatic units can lead to materials with tailored optical, electronic, or gas permeability properties, making them suitable for specialized applications like membranes or advanced coatings. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(4-Methyl-3-nitrophenyl)butan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 4-methylnitrobenzene derivatives followed by ketone functionalization. Optimization involves:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency.

- Nitration control : Introducing the nitro group at the meta position requires careful temperature control (0–5°C) to avoid over-nitration .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>75%).

Comparative reaction conditions:

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| AlCl₃ | 25 | 68 | 98.2 |

| FeCl₃ | 30 | 72 | 97.8 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.3 ppm, nitro group deshielding adjacent protons) .

- IR : Strong carbonyl stretch (~1680 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) confirm functional groups .

- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 208.0972) .

Q. How can chromatographic methods ensure purity and stability assessment?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time ~8.2 min indicates purity >98% .

- GC-MS : For volatile impurities, employ a DB-5 column (He carrier gas, 1 mL/min) with splitless injection .

Advanced Research Questions

Q. How can computational chemistry predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G(d,p) basis set calculates:

- HOMO-LUMO gaps : Predicts charge transfer behavior (e.g., gap ~4.1 eV indicates moderate reactivity) .

- Electrostatic potential maps : Identifies electrophilic regions near the nitro group for reaction site analysis .

- Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol validate computational reliability .

Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms?

- Methodological Answer :

- Single-crystal X-ray diffraction : SHELXL refines structures (R-factor <0.05) with ORTEP-3 visualizing thermal ellipsoids .

- Key parameters :

| Space group | Unit cell (Å) | R₁ (I > 2σ) |

|---|---|---|

| P2₁/c | a=8.21, b=10.5 | 0.039 |

Q. How to address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Solvent effects : Simulate NMR shifts with PCM models (e.g., chloroform vs. DMSO) to match experimental δ-values .

- Vibrational scaling : Apply 0.96–0.98 scaling factors to DFT-calculated IR frequencies for nitro group alignment .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.